1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

p38 MAP kinase inhibition regioisomeric SAR pyridinyltriazole scaffold

1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1017415-16-5, molecular formula C₁₄H₁₀N₄O₂, molecular weight 266.25 g/mol) is a heterocyclic fragment belonging to the 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylic acid subclass. The compound features three orthogonal recognition elements: a carboxylic acid handle (4-position), a 4-pyridyl substituent (5-position), and an unsubstituted phenyl ring (N1-position).

Molecular Formula C14H10N4O2
Molecular Weight 266.25 g/mol
CAS No. 1017415-16-5
Cat. No. B3073217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1017415-16-5
Molecular FormulaC14H10N4O2
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
InChIInChI=1S/C14H10N4O2/c19-14(20)12-13(10-6-8-15-9-7-10)18(17-16-12)11-4-2-1-3-5-11/h1-9H,(H,19,20)
InChIKeyPOCNQZLKSVHPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1017415-16-5): Procurement-Relevant Structural & Physicochemical Baseline


1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1017415-16-5, molecular formula C₁₄H₁₀N₄O₂, molecular weight 266.25 g/mol) is a heterocyclic fragment belonging to the 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylic acid subclass. The compound features three orthogonal recognition elements: a carboxylic acid handle (4-position), a 4-pyridyl substituent (5-position), and an unsubstituted phenyl ring (N1-position). It is accessed via Cu(I)-catalyzed azide-alkyne cycloaddition [1] and is typically supplied at ≥95% purity . While no primary pharmacological dataset directly profiles this exact acid, its structural scaffold is a validated precursor in fragment-based drug discovery campaigns targeting antitumor 1,2,3-triazole-4-carboxamides [2] and has been implicated in the systematic SAR exploration of febuxostat-related xanthine oxidase inhibitors through close analogs [3].

Why Generic Substitution of 1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1017415-16-5) Cannot Be Assumed


Within the 1,5-disubstituted triazole-4-carboxylic acid family, small structural perturbations at N1 and C5 yield divergent biochemical profiles that preclude casual interchange. The regioisomeric pyridin-4-yl versus pyridin-3-yl substitution alone can alter hydrogen-bond donor/acceptor geometry with metalloenzyme active sites [1]. In the parallel xanthine oxidase inhibitor series based on the 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid core, IC₅₀ values span over two orders of magnitude (0.21–26.13 µM) solely through modifications at the 4'-position of the phenyl ring, with the most active compound (1s) being 36-fold more potent than allopurinol [2]. Similarly, N1-phenyl versus N1-(2-fluoro-4-methylphenyl) substitution alters computed logP by approximately 0.5 units (from ~1.8 to ~2.3) [3], which can impact membrane permeability and target engagement. Therefore, nominally 'analogous' acids that share the 5-(pyridin-4-yl) scaffold but differ at N1 — such as the ortho-methylphenyl, 2-fluoro-4-methylphenyl, or benzodioxolyl variants — cannot be treated as functionally equivalent without direct comparative data. The carboxylic acid form is also distinct from carboxamide derivatives; the acid serves as a synthetic precursor, whereas carboxamides often exhibit orders-of-magnitude potency improvements in cellular assays through enhanced target binding [4].

Quantitative Differentiation Evidence for 1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid — Comparator-Anchored Analysis


Structural Feature: Pyridin-4-yl Regioisomer vs. Pyridin-3-yl in p38 MAP Kinase Scaffold Competition

In a scaffold-hopping exercise from 4-pyridinyl imidazole to 4-pyridinyl triazole p38 MAP kinase inhibitors, the pyridin-4-yl substitution pattern was selected based on its ability to mimic the hinge-binding geometry of the parent imidazole series. While the specific N1-phenyl-5-(pyridin-4-yl) carboxylic acid was not directly assayed, the 5-alkylthio-1-aryl-2-(4-pyridinyl) triazole congeners (5a–d) demonstrated p38 phosphorylation inhibition comparable to the standard inhibitor SB202190 at 1–10 µM [1]. No equivalent data were reported for the pyridin-3-yl regioisomers in this head-to-head series, implying that the 4-pyridyl geometry was preferentially selected for target engagement.

p38 MAP kinase inhibition regioisomeric SAR pyridinyltriazole scaffold

Physicochemical Differentiation: N1-Phenyl vs. N1-(2-Fluoro-4-methylphenyl) — Computed logP and Molecular Weight

Computed physicochemical properties differentiate the N1-phenyl compound (CAS 1017415-16-5) from its closest commercially available analog bearing the 5-(pyridin-4-yl) core. The N1-unsubstituted phenyl compound has a molecular weight of 266.25 g/mol and an estimated XLogP3-AA of ~1.8. The N1-(2-fluoro-4-methylphenyl) analog (CAS 1351839-46-7) has a molecular weight of 298.27 g/mol and an XLogP3-AA of 2.3 [1]. This ~0.5 logP unit difference and 32 Da molecular weight increment provide a quantitative basis for selecting the lighter, less lipophilic parent phenyl compound in fragment-based approaches where Lipinski compliance and ligand efficiency metrics are monitored [2].

lipophilicity drug-likeness Lead Optimization medicinal chemistry

Functional Group Role: Carboxylic Acid as a Synthetic Handle vs. Carboxamide Bioactivity in Antitumor Series

The 1,2,3-triazole-4-carboxylic acid subclass serves as a key fragment library for the subsequent synthesis of antitumor 1,2,3-triazole-4-carboxamides. In a pooled NCI60 screening of selected 1,2,3-triazole-4-carboxylic acids and esters, the free acids exhibited detectable but modest antiproliferative activity, which was substantially amplified upon carboxamide derivatization [1]. Compounds containing the N1-phenyl and C5-(pyridin-4-yl) architecture feature a carboxylic acid group that is amenable to straightforward amide coupling, enabling rapid access to diverse carboxamide libraries. This positions the compound as a procurement-relevant, bi-functional fragment for FBDD campaigns where the acid is the immediate precursor to the bioactive carboxamide form, rather than as a standalone pharmacophore.

fragment-based drug discovery antiproliferative carboxamide derivatization NCI60 screening

Target-Class Inference: Pyridinium-Triazole Carboxylates as KAT2A Acetyltransferase Inhibitor Prototypes

A virtual screening and biochemical validation study identified N-pyridinium-4-carboxylic-5-alkyl triazoles as a new class of KAT2A acetyltransferase inhibitors, with the carboxylate moiety being essential for target binding [1]. The pyridin-4-yl substitution pattern contributed to the highest specificity score towards KAT2A among the virtual screening hits. CAS 1017415-16-5 harbors the pyridine-4-carboxylic acid-5-aryl triazole framework that maps onto this validated pharmacophore, distinguishing it from 5-alkyl-substituted analogs that lack the aryl C5 substituent. The study provides structural precedent for acyl-derivatization at the carboxylic acid position to enhance KAT2A binding, positioning this acid as a direct precursor to the inhibitor class.

KAT2A inhibition virtual screening epigenetic targets acetyltransferase

Chemical Stability: Carboxylic Acid vs. Ethyl Ester — Hydrolytic Stability for Long-Term Fragment Library Storage

Many triazole-4-carboxylic acid ethyl esters are synthesized as intermediates and are susceptible to hydrolysis under standard laboratory storage conditions (DMSO stock solutions, freeze-thaw cycles), which confounds biological assay reproducibility. The free carboxylic acid form (CAS 1017415-16-5) eliminates this variable by providing a hydrolysis-resistant terminal functional group that is chemically stable as a DMSO stock solution at -20°C for extended periods [1]. The estimated boiling point of 501.4±58.0°C at 760 mmHg further supports thermal robustness for storage and handling.

fragment library stability hydrolysis carboxylic acid ethyl ester

Best-Fit Research & Procurement Scenarios for 1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1017415-16-5)


Fragment-Based Drug Discovery (FBDD) Library Construction Targeting Kinase or Epigenetic Proteins

This compound is optimally deployed as a low-molecular-weight (266.25 Da) fragment entry point for FBDD libraries. The pyridin-4-yl motif is validated for ATP-site hinge binding in kinase programs as demonstrated by the pyridinyltriazole p38 MAP kinase inhibitor series . Simultaneously, the pyridinium-triazole carboxylate chemotype has been biochemically confirmed as a KAT2A acetyltransferase inhibitor prototype through virtual screening and in vitro inhibition assays [1]. Procurement of this single fragment therefore enables primary screening against both kinase and epigenetic target panels without requiring separate scaffold synthesis.

Synthetic Precursor for Structure-Activity Relationship (SAR) Expansion of Xanthine Oxidase Inhibitors

The 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid scaffold is a core template in febuxostat analog development, where IC₅₀ values span 0.21–26.13 µM depending on 4'-substitution patterns . This compound provides the N1-phenyl / C5-(pyridin-4-yl) bis-substituted variant for SAR matrix expansion. Researchers can install diversity at the carboxylic acid position via amide coupling while retaining the pyridin-4-yl and phenyl anchoring groups, enabling systematic exploration of the X2 position defined in the Zhang et al. SAR framework without synthesizing the triazole core de novo.

Carboxamide Library Precursor for Antitumor Screening in NCI60 Panel Format

1,2,3-Triazole-4-carboxylic acids have been established as key fragments for generating antitumor 1,2,3-triazole-4-carboxamides with enhanced antiproliferative activity in the NCI60 human tumor cell line panel . The carboxylic acid handle on this compound enables direct amide coupling with diverse amine libraries under standard HATU or EDC/HOBt conditions. Procurement of this acid as a common intermediate for parallel amide library synthesis supports medium-throughput antitumor screening without requiring individual triazole core syntheses for each library member.

Physicochemical Benchmarking Compound for Analog Property Comparison

With a molecular weight of 266.25 g/mol, an estimated logP of ~1.8, a boiling point of 501.4±58.0°C, and a vapor pressure of 0.0±1.4 mmHg at 25°C , this compound serves as a baseline for benchmarking the physicochemical property shifts induced by N1 and C5 substituent modifications (e.g., fluorination, methylation, chloro-substitution). As demonstrated by the 2-fluoro-4-methylphenyl analog (MW 298.27, logP 2.3) [1], subtle structural changes produce quantifiable logP and molecular weight increments. Procurement of the unsubstituted phenyl parent enables well-controlled comparative measurements within a defined chemical series.

Quote Request

Request a Quote for 1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.